REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[C:15]([CH2:16][C:17]#N)=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[OH2:19]>>[C:17]([CH2:16][C:15]1[C:7]([Cl:6])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])([OH:2])=[O:19]
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=C1CC#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=C1CC#N
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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165 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×500 mL)
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Type
|
WASH
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Details
|
The combined organic phases were washed with water (250 mL) and brine (250 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |